2-(Diethylamino)pentan-1-ol

Description

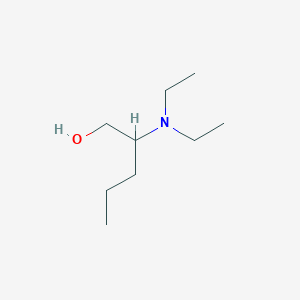

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

2-(diethylamino)pentan-1-ol |

InChI |

InChI=1S/C9H21NO/c1-4-7-9(8-11)10(5-2)6-3/h9,11H,4-8H2,1-3H3 |

InChI Key |

VSXYCTPJADGSDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CO)N(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Diethylamino Pentan 1 Ol and Its Stereoisomers

Chemo- and Regioselective Synthetic Routes

Reductive Amination Strategies for Amino Alcohol Formation

Reductive amination is a cornerstone of C-N bond formation, valued for its operational simplicity and wide applicability in pharmaceutical synthesis. nih.gov This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of secondary and tertiary amino alcohols, this strategy is particularly effective.

The general mechanism proceeds via the initial dehydrogenation of an alcohol to a carbonyl compound, followed by condensation with an amine to form an imine, and subsequent hydrogenation of the imine to the final amine product. mdpi.com A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. google.com

A pertinent example is the asymmetric synthesis of (S)-5-(N-diethylamino)-2-pentylamine, a key intermediate for the antimalarial drug (S)-chloroquine. This process starts with 5-(diethylamino)-2-pentanone, which undergoes an asymmetric reductive amination with (S)-α-methylbenzylamine in the presence of a Lewis acid and a reducing agent like sodium cyanoborohydride. google.com While the final product in this specific synthesis is a diamine, the core transformation highlights the reductive amination of a pentanone derivative bearing a diethylamino group, a structure closely related to the target 2-(diethylamino)pentan-1-ol. Another fundamental approach involves the reduction of α-amino acids, which can be converted to their corresponding amino alcohols using potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

| Precursor | Amine | Reducing Agent/Catalyst | Product Type | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Secondary/Tertiary Amine | |

| 5-(Diethylamino)-2-pentanone | (S)-α-methylbenzylamine | Sodium cyanoborohydride / Ytterbium acetate | Chiral diamine | google.com |

| α-Amino Acid | - | LiAlH₄, NaBH₄ | Primary Amino Alcohol |

Nucleophilic Substitution Reactions in Amino Alcohol Synthesis

Nucleophilic substitution is a fundamental reaction class for constructing amino alcohols. This strategy often involves the reaction of an amine nucleophile with an electrophilic substrate containing a leaving group and a hydroxyl moiety or a precursor to it. A common and efficient approach is the ring-opening of epoxides with amines. westlake.edu.cn This reaction is highly regioselective, with the amine typically attacking the least sterically hindered carbon of the epoxide ring, yielding a β-amino alcohol.

The direct substitution of leaving groups on an alkyl chain is another viable route. For instance, a diol can be selectively functionalized to install a good leaving group (e.g., tosylate, mesylate, or halide) at one hydroxyl position, which is subsequently displaced by an amine, such as diethylamine (B46881), to furnish the desired amino alcohol. The direct nucleophilic substitution of allylic alcohols, activated by Lewis or Brønsted acid catalysts, represents a more atom-economical approach, as it generates only water as a byproduct. thieme-connect.com

Enantioselective Synthesis and Stereochemical Control

The biological activity of amino alcohols is often dependent on their absolute stereochemistry, making enantioselective synthesis a critical objective. nih.gov Strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Application of Chiral Auxiliaries in Amino Alcohol Production

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This method is well-established for the synthesis of chiral amino alcohols. acs.orgnih.gov

Commonly used auxiliaries derived from amino acids, such as pseudoephedrine, can be used to synthesize chiral 1,2-amino alcohols with high yields and selectivities. acs.orgnih.gov For instance, a practical synthesis of chiral morpholinones, which are precursors to 1,2-amino alcohols, was achieved using pseudoephedrine as a chiral auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals. nih.gov Evans auxiliaries are also employed to achieve high diastereoselectivity in reactions like the Cu-catalyzed reductive coupling for aminoallylation. nih.gov

A highly relevant application is the use of (S)-α-methylbenzylamine as a chiral auxiliary in the asymmetric reductive amination of 5-(diethylamino)-2-pentanone. google.com The chiral amine first reacts with the ketone to form a chiral iminium intermediate. The subsequent reduction is sterically directed by the chiral benzyl (B1604629) group, leading to the formation of one diastereomer in excess. The auxiliary is then removed via catalytic hydrogenation to yield the desired enantiomerically enriched product. google.com

Asymmetric Catalysis in C-C and C-N Bond Formation for Chiral Amino Alcohols

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov Various catalytic systems have been developed for the synthesis of chiral amino alcohols.

One strategy is the copper-catalyzed enantioselective aminoallylation of ketone electrophiles through reductive coupling, which provides access to chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov A recent breakthrough involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to efficiently construct β-amino alcohols with adjacent chiral centers. westlake.edu.cn

Furthermore, palladium-catalyzed allylic C-H amination has emerged as a powerful tool. This reaction can be rendered diastereoselective, enabling the synthesis of densely functionalized syn-1,2-amino alcohols from α-olefin substrates. nih.gov Organocatalysis, using chiral aldehydes derived from BINOL, has also been successfully applied in the asymmetric α-functionalization of N-unprotected amino esters, demonstrating the versatility of non-metal-based catalytic systems. nih.govresearchgate.net

| Catalytic System | Reaction Type | Substrates | Product Feature | Reference |

| Chiral Cu-catalyst | Reductive Coupling | Ketone, Allenamide | Chiral 1,2-aminoalcohol | nih.gov |

| Chiral Cr-catalyst | Asymmetric Cross Aza-Pinacol Coupling | Aldehyde, Imine | Chiral β-amino alcohol | westlake.edu.cn |

| Pd(II)/bis-sulfoxide | Allylic C-H Amination | α-Olefin, N-tosyl carbamate | syn-1,2-amino alcohol | nih.gov |

| Chiral BINOL aldehyde (Organocatalyst) | α-functionalization | Amino ester | Chiral amino acid derivative | nih.govresearchgate.net |

Biocatalytic Approaches to Enantiopure Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is of significant interest in the pharmaceutical industry due to their role as chiral building blocks for active pharmaceutical ingredients. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions, offering a sustainable alternative to traditional chemical methods. The production of enantiopure this compound can be effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, 5-(diethylamino)-2-pentanone.

This biocatalytic transformation is typically accomplished using ketoreductases (KREDs) or whole-cell systems containing these enzymes. These biocatalysts facilitate the stereoselective transfer of a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl group of the ketone, yielding a chiral secondary alcohol. The enantioselectivity of the reaction is determined by the specific enzyme used, with different enzymes favoring the formation of either the (R)- or (S)-enantiomer.

A variety of microorganisms, including yeasts and bacteria, are known to possess ketoreductases capable of reducing a broad range of ketone substrates with high enantiomeric excess (ee). For the synthesis of enantiopure this compound, a screening of different microbial strains or isolated ketoreductases would be the initial step to identify a suitable biocatalyst. The general approach involves the incubation of 5-(diethylamino)-2-pentanone with the selected biocatalyst in an aqueous medium, often supplemented with a co-substrate like glucose or isopropanol (B130326) to regenerate the nicotinamide cofactor.

The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine the conversion of the ketone and the enantiomeric excess of the alcohol product. Research in the field of biocatalytic ketone reduction has demonstrated that high conversions and excellent enantioselectivities (often >99% ee) are achievable for a wide array of substrates.

While specific studies on the biocatalytic reduction of 5-(diethylamino)-2-pentanone to this compound are not extensively documented in publicly available literature, the principles of asymmetric bioreduction are well-established. The following table illustrates hypothetical yet representative data from a screening of different ketoreductases for this transformation, based on typical results observed for structurally similar amino ketones.

Table 1: Screening of Ketoreductases for the Asymmetric Reduction of 5-(Diethylamino)-2-pentanone

| Enzyme Source | Cofactor System | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| KRED-01 | NADPH | 95 | 98 | (S) |

| KRED-02 | NADH | 88 | 92 | (R) |

| Candida magnoliae | Glucose | 92 | >99 | (S) |

| Pichia glucozyma | Isopropanol | 75 | 85 | (R) |

| Recombinant E. coli expressing KRED-A | Glucose | >99 | >99 | (S) |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The successful implementation of a synthetic pathway, particularly a biocatalytic one, on a preparative scale hinges on the meticulous optimization of reaction conditions to maximize yield, selectivity, and process efficiency. For the synthesis of this compound via the enzymatic reduction of 5-(diethylamino)-2-pentanone, several key parameters must be systematically investigated and fine-tuned.

Key Optimization Parameters:

Biocatalyst Loading: The concentration of the enzyme or whole cells directly influences the reaction rate. Increasing the catalyst loading can lead to shorter reaction times but also increases costs. An optimal loading balances these factors to achieve a desirable conversion within a reasonable timeframe.

pH and Temperature: Enzymes exhibit optimal activity within a specific pH and temperature range. Deviations from these optima can lead to a significant loss of activity and stability. The ideal pH is often maintained using a buffer system. The optimal temperature is a compromise between maximizing the reaction rate and ensuring the long-term stability of the biocatalyst.

Solvent System: While biocatalytic reactions are typically performed in aqueous media, the introduction of a water-miscible or immiscible organic co-solvent can be beneficial. Co-solvents can improve the solubility of hydrophobic substrates like 5-(diethylamino)-2-pentanone and can sometimes alleviate substrate or product inhibition. The choice and concentration of the co-solvent must be carefully selected to avoid denaturation of the enzyme.

Reaction Time: The reaction time is optimized to ensure complete or near-complete conversion of the starting material without significant degradation of the product or the biocatalyst.

The optimization process is often carried out using a systematic approach, such as a one-variable-at-a-time (OVAT) method or a more sophisticated Design of Experiments (DoE) methodology. DoE allows for the simultaneous investigation of multiple parameters and their interactions, leading to a more comprehensive understanding of the reaction system and a more efficient identification of the optimal conditions.

The following table presents hypothetical data from a study on the optimization of the biocatalytic reduction of 5-(diethylamino)-2-pentanone, illustrating the impact of various reaction parameters on the yield and enantioselectivity of the desired this compound.

Table 2: Optimization of Reaction Conditions for the Biocatalytic Synthesis of (S)-2-(Diethylamino)pentan-1-ol

| Parameter | Condition A | Condition B | Condition C | Optimized Condition |

|---|---|---|---|---|

| pH | 6.0 | 7.0 | 8.0 | 7.5 |

| Yield (%) | 75 | 92 | 85 | 98 |

| ee (%) | >99 | >99 | >99 | >99 |

| Temperature (°C) | 25 | 30 | 35 | 30 |

| Yield (%) | 88 | 98 | 91 | 98 |

| ee (%) | >99 | >99 | >99 | >99 |

| Co-solvent (DMSO, % v/v) | 0 | 5 | 10 | 5 |

| Yield (%) | 90 | 98 | 82 | 98 |

| ee (%) | >99 | >99 | 98 | >99 |

| Substrate Conc. (g/L) | 10 | 20 | 50 | 20 |

| Yield (%) | 98 | 98 | 75 | 98 |

| ee (%) | >99 | >99 | 97 | >99 |

Through such systematic optimization, it is possible to develop a robust and efficient biocatalytic process for the production of enantiopure this compound with high yield and excellent enantioselectivity, suitable for applications in the synthesis of complex chiral molecules.

Catalytic and Ligand Applications in Advanced Organic Transformations

The Elusive Role as an Organocatalyst in Stereoselective Reactions

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen significant growth. Amino alcohols, in particular, have emerged as a versatile class of organocatalysts, capable of promoting a variety of stereoselective transformations. However, the specific application of 2-(Diethylamino)pentan-1-ol in this capacity is not documented in existing research.

Promotion of Nucleophilic or Basic Catalysis

The structural motif of this compound, featuring a tertiary amine and a primary alcohol, suggests a potential for acting as a nucleophilic or basic catalyst. The lone pair of electrons on the nitrogen atom could, in theory, initiate catalytic cycles by attacking electrophilic substrates. Similarly, the basicity of the amine could be sufficient to deprotonate pro-nucleophiles, thereby activating them for subsequent reactions. However, without empirical data, any proposed catalytic cycle remains speculative.

Mediation of Proton Transfer Processes

The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the amino group) within the same molecule positions this compound as a potential mediator of proton transfer processes. Such bifunctional catalysis is a key mechanism in many stereoselective reactions, where the precise orientation of substrates is facilitated by a network of hydrogen bonds, leading to the preferential formation of one enantiomer. Yet, no studies have been published that specifically investigate or confirm this role for this compound.

Unexplored Avenues in Chiral Ligand Design and Coordination Chemistry

The development of chiral ligands is central to the field of asymmetric catalysis, where transition metals are often employed to achieve high levels of enantioselectivity. While amino alcohols are a well-established class of chiral ligands, the coordination chemistry and catalytic applications of complexes derived from this compound have not been described.

Complexation with Transition Metals for Asymmetric Catalysis

The nitrogen and oxygen atoms of this compound could potentially chelate to a transition metal center, forming a chiral environment that could influence the stereochemical outcome of a catalyzed reaction. The synthesis and characterization of such metal complexes are a prerequisite for exploring their catalytic activity. To date, no such complexes involving this compound have been reported in the literature.

The Unwritten Chapter of Structure-Performance Relationships

Understanding the relationship between the structure of a ligand and the performance of its metal complex is crucial for the rational design of new catalysts. For this compound, factors such as the steric bulk of the diethylamino and propyl groups, and the flexibility of the pentyl chain, would be expected to influence the catalytic activity and selectivity of its hypothetical metal complexes. In the absence of any experimental data, these structure-performance relationships remain entirely theoretical.

Awaiting Discovery: Specific Reaction Types

Given the lack of fundamental research into the catalytic properties of this compound and its derivatives, there are no specific reaction types that can be definitively associated with this compound or its analogues. While one might extrapolate potential applications from the known reactivity of other amino alcohols in reactions such as aldol (B89426) additions, Michael additions, or asymmetric hydrogenations, such discussions would be purely conjectural without supporting evidence.

Enantioselective Additions (e.g., to carbonyls, imines)

Chiral β-amino alcohols are a cornerstone class of ligands in the field of asymmetric synthesis, prized for their ability to induce stereoselectivity in a variety of chemical reactions. Their utility is particularly notable in the enantioselective addition of nucleophiles, such as organozinc reagents, to prochiral substrates like aldehydes, ketones, and imines. In these transformations, the amino alcohol coordinates to a metal center, forming a chiral complex that directs the incoming nucleophile to one face of the substrate, resulting in the preferential formation of one enantiomer of the product.

The general mechanism for the diethylzinc (B1219324) addition to an aldehyde, catalyzed by a generic β-amino alcohol, involves the formation of a dimeric zinc-alkoxide complex. The chiral ligand controls the spatial arrangement of the aldehyde and the alkyl group from the organozinc reagent, facilitating the stereoselective transfer. This methodology is a powerful tool for synthesizing optically active secondary alcohols, which are valuable intermediates in the pharmaceutical industry.

While this catalytic strategy is well-established for a wide array of amino alcohols, specific peer-reviewed studies detailing the application of this compound as a ligand in these enantioselective additions are not prominent in the current body of scientific literature. However, its structural similarity to other effective N,N-dialkylamino alcohols suggests it could function as a competent chiral ligand in such transformations, pending empirical investigation.

Oxidative Catalysis by Metal-Amino Alcohol Systems

Metal complexes incorporating amino alcohol ligands are also explored for their catalytic activity in oxidation reactions. The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, binding to a metal center and modifying its electronic properties and coordination sphere. This interaction can stabilize various oxidation states of the metal, enabling it to participate in catalytic cycles for the oxidation of organic substrates, such as alcohols or alkanes.

These metal-amino alcohol systems can activate oxidants like hydrogen peroxide or molecular oxygen, facilitating the transfer of oxygen atoms to a substrate. The ligand's structure plays a crucial role in tuning the catalyst's reactivity and selectivity, potentially preventing over-oxidation and leading to desired products like aldehydes, ketones, or epoxides.

Despite the broad interest in this area, specific research documenting the use of this compound within a metal complex for oxidative catalysis is not extensively reported. The potential for this compound to serve as a ligand in such systems remains a subject for future investigation, building on the principles established with other amino alcohol-metal catalysts.

Carbon Dioxide Capture and Conversion Applications of Related Amino Alcohols

Aqueous solutions of amino alcohols are a significant focus of research for post-combustion carbon dioxide (CO₂) capture, aiming to mitigate greenhouse gas emissions. These compounds react with CO₂ via the lone pair of electrons on the nitrogen atom, forming carbamates or facilitating the formation of bicarbonates. An ideal solvent for this application exhibits a high CO₂ absorption capacity, favorable reaction kinetics, low energy requirements for regeneration, and high thermal stability.

The performance of DEAB and other synthesized amino alcohols has been compared with MEA, demonstrating their potential to reduce the energy penalty associated with CO₂ stripping and absorbent regeneration. researchgate.net

Below is an interactive data table comparing the CO₂ absorption and cyclic capacities of various amino alcohols.

Data sourced from a 2015 study on amino alcohols for CO₂ capture. researchgate.net

The favorable performance of these related amino alcohols underscores the potential of this compound as a candidate for CO₂ capture applications, warranting further investigation into its specific properties.

Mechanistic Organic Chemistry and Reactivity Investigations

Elucidation of Reaction Mechanisms Involving the Tertiary Amine Functionality

The diethylamino group, a tertiary amine, is characterized by the presence of a lone pair of electrons on the nitrogen atom. This lone pair is the primary determinant of the amine's chemical properties, bestowing upon it both nucleophilic and basic characteristics.

The lone pair of electrons on the nitrogen atom of the diethylamino group allows it to act as a nucleophile, seeking out and attacking electron-deficient centers. libretexts.orgchemguide.co.uk This nucleophilicity is a cornerstone of its reactivity, enabling it to participate in a variety of substitution and addition reactions. fiveable.me However, the effectiveness of the diethylamino group as a nucleophile is tempered by steric hindrance. fiveable.meyoutube.com The two ethyl groups attached to the nitrogen atom create a congested environment, which can impede its approach to an electrophilic carbon atom, particularly if the electrophile is also sterically hindered. fiveable.mereddit.com

In comparison to primary and secondary amines, tertiary amines like the diethylamino group in 2-(Diethylamino)pentan-1-ol are generally considered less potent nucleophiles due to this increased steric bulk. fiveable.me Nevertheless, they can still engage in reactions with less hindered electrophiles, such as primary alkyl halides. The reaction proceeds via a standard SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon, displacing the leaving group and forming a quaternary ammonium (B1175870) salt. msu.educhemguide.co.uk

Table 1: Factors Influencing the Nucleophilicity of the Diethylamino Group

| Factor | Influence on Nucleophilicity | Rationale |

|---|---|---|

| Electron Density on Nitrogen | Increases | The lone pair is the source of nucleophilicity. |

| Steric Hindrance | Decreases | Bulky ethyl groups hinder the approach to electrophiles. fiveable.meyoutube.com |

| Solvent | Varies | Polar aprotic solvents can enhance nucleophilicity by solvating the counter-ion of the electrophile. |

The lone pair of electrons on the nitrogen atom also confers basic properties upon the diethylamino group. quora.comlibretexts.org Amines are well-known organic bases, readily accepting protons from acids to form ammonium ions. libretexts.org The basicity of an amine is influenced by the electronic and steric environment around the nitrogen atom. masterorganicchemistry.com The presence of two electron-donating ethyl groups in the diethylamino moiety increases the electron density on the nitrogen atom, making it more basic than ammonia (B1221849) and primary amines. libretexts.org

This enhanced basicity allows this compound to act as an effective proton scavenger in chemical reactions. In reaction media, it can neutralize acidic byproducts or catalyze reactions that require a basic environment. The equilibrium for the protonation of the diethylamino group lies in favor of the ammonium salt in the presence of a sufficiently strong acid.

Table 2: Comparison of Basicity

| Compound | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| Ammonia (NH₃) | 9.25 | Less Basic |

| Ethylamine (CH₃CH₂NH₂) | 10.75 | More Basic |

| Diethylamine (B46881) ((CH₃CH₂)₂NH) | 10.93 | Even More Basic |

| This compound | ~10-11 (estimated) | Similar to Diethylamine |

Note: The pKa value for this compound is an estimation based on structurally similar amines.

Understanding the Reactivity of the Primary Alcohol Group

The primary alcohol group (-CH₂OH) at the 1-position of the pentyl chain is the other key reactive center in this compound. Its reactivity is primarily centered around the hydroxyl (-OH) group and the adjacent carbon atom.

Primary alcohols are susceptible to oxidation, and the extent of oxidation depends on the choice of oxidizing agent and reaction conditions. savemyexams.comlibretexts.org The primary alcohol group in this compound can be oxidized to an aldehyde and subsequently to a carboxylic acid. savemyexams.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane, will typically oxidize the primary alcohol to the corresponding aldehyde, 2-(diethylamino)pentanal. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic aqueous solution, will lead to the formation of the carboxylic acid, 2-(diethylamino)pentanoic acid. savemyexams.com The presence of the basic amino group can complicate these oxidations, as it may react with acidic oxidizing agents. nih.gov Therefore, careful selection of reaction conditions is necessary to achieve the desired transformation chemoselectively. nih.gov

Table 3: Oxidation Products of the Primary Alcohol Group

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(Diethylamino)pentanal | Anhydrous CH₂Cl₂ |

| Potassium Permanganate (KMnO₄) | 2-(Diethylamino)pentanoic acid | Acidic or basic aqueous solution, heat |

The primary alcohol functional group is already in a reduced state and, as such, does not undergo further reduction reactions. Reduction in organic chemistry typically involves an increase in the number of carbon-hydrogen bonds or a decrease in the number of carbon-oxygen bonds. Since the carbon bearing the hydroxyl group is already a -CH₂OH, it cannot be further reduced without cleaving the carbon-oxygen bond, which would fundamentally alter the molecular structure rather than being a simple functional group reduction.

The hydroxyl group of a primary alcohol is a poor leaving group. chemistrysteps.com Therefore, for substitution reactions to occur at the hydroxyl center, the -OH group must first be converted into a better leaving group. chemistrysteps.com This can be achieved by protonation of the hydroxyl group in the presence of a strong acid, followed by reaction with a nucleophile in an SN2 reaction. For example, reaction with a hydrohalic acid (like HBr or HCl) can convert the alcohol to the corresponding alkyl halide.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. chemistrysteps.com This two-step process allows for the substitution of the hydroxyl group with various functional groups, providing a versatile synthetic handle.

Table 4: Common Substitution Reactions of the Primary Alcohol Group

| Reagent(s) | Intermediate/Activated Form | Product |

|---|---|---|

| HBr, heat | Protonated alcohol (-OH₂⁺) | 1-Bromo-2-(diethylamino)pentane |

| SOCl₂, pyridine | Alkyl chlorosulfite | 1-Chloro-2-(diethylamino)pentane |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular architecture and behavior. For 2-(Diethylamino)pentan-1-ol, a combination of Nuclear Magnetic Resonance, Vibrational, and Electronic spectroscopies provides a complete picture of its identity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the complete structural framework of this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for each unique proton. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration due to hydrogen bonding. The protons of the hydroxymethyl group (-CH₂OH) adjacent to the chiral center would appear as a diastereotopic multiplet. The single proton on the chiral carbon (C2) would also produce a multiplet due to coupling with neighboring protons. The ethyl groups on the nitrogen atom and the propyl chain would show characteristic patterns, such as a quartet for the N-CH₂ protons and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. For this compound, nine distinct signals are anticipated, corresponding to each carbon atom in the molecule. The carbon bonded to the hydroxyl group (C1) would appear in the 60-70 ppm range, while the carbon bonded to the nitrogen atom (C2) would be found further downfield. The carbons of the ethyl and propyl groups would resonate in the aliphatic region of the spectrum.

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH ₂OH (C1) | ~3.4 - 3.6 | Multiplet | ~65-70 |

| CH (N) (C2) | ~2.5 - 2.8 | Multiplet | ~60-65 |

| CH ₂(C3) | ~1.3 - 1.5 | Multiplet | ~28-33 |

| CH ₂(C4) | ~1.2 - 1.4 | Multiplet | ~18-23 |

| CH ₃ (C5) | ~0.9 | Triplet | ~12-16 |

| N-(CH ₂)₂ | ~2.4 - 2.6 | Quartet | ~45-50 |

| N-(CH₂-CH ₃)₂ | ~1.0 | Triplet | ~10-14 |

| OH | Variable (Broad) | Singlet | - |

Note: Predicted values are based on standard functional group ranges and data from analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound is dominated by features characteristic of its alcohol and tertiary amine groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. researchgate.net The broadening of this peak is a direct result of intermolecular hydrogen bonding. In the region of 2850-3000 cm⁻¹, multiple sharp peaks will appear, corresponding to the C-H stretching vibrations of the aliphatic ethyl and pentyl chains. masterorganicchemistry.com

Interactive Table: Characteristic FT-IR Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200 - 3600 | O-H stretch (H-bonded) | Strong, Broad |

| 2850 - 2970 | C-H stretch (aliphatic) | Strong, Sharp |

| 1450 - 1470 | C-H bend (CH₂) | Medium |

| 1370 - 1380 | C-H bend (CH₃) | Medium |

| 1000 - 1250 | C-N stretch | Medium-Weak |

| 1050 - 1150 | C-O stretch | Strong |

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information on the electronic transitions within a molecule. Molecules containing chromophores (pi-systems or atoms with non-bonding electrons) can absorb UV or visible light to promote electrons to higher energy orbitals.

As a saturated aliphatic amino alcohol, this compound lacks conjugated pi-systems. Its primary chromophores are the nitrogen and oxygen atoms, which possess non-bonding (n) electron pairs. The possible electronic transitions are therefore n→σ* transitions. These transitions require high energy and typically occur in the far-UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. Consequently, the compound is expected to be transparent in the 200-800 nm range.

While not readily observable, the position of these absorption maxima can be influenced by the solvent environment. The study of such solvent-dependent shifts, known as solvatochromism, can offer insights into solute-solvent interactions and the nature of the electronic states involved.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering detailed insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation by performing a geometry optimization.

These calculations can also predict various properties, including:

Vibrational Frequencies: Theoretical prediction of the IR spectrum can aid in the assignment of experimental bands observed in FT-IR spectroscopy. conicet.gov.ar

NMR Chemical Shifts: DFT can calculate nuclear shielding tensors, which can be converted into NMR chemical shifts, providing a theoretical basis for interpreting experimental spectra.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing information on the molecule's stability.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to model the excited states of the molecule, predicting the energies of electronic transitions and corroborating the experimental expectation that absorptions occur in the far-UV region. dntb.gov.ua

DFT calculations provide a detailed description of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar The nature and energy of these frontier orbitals are critical for understanding a molecule's reactivity and electronic properties.

HOMO: For this compound, the HOMO is expected to be primarily localized on the nitrogen and oxygen atoms, reflecting the high energy of their non-bonding lone pair electrons. This indicates that these sites are the most likely to act as electron donors (nucleophiles).

LUMO: The LUMO is anticipated to be a σ* (anti-bonding) orbital distributed over the C-N, C-O, and C-C bonds.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and the energy required for electronic excitation. A large gap, as expected for a saturated compound, signifies high stability and low reactivity.

Mulliken Charge Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of partial atomic charges. For this compound, the oxygen and nitrogen atoms are expected to carry a partial negative charge due to their high electronegativity, making them sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group and the carbons attached to these heteroatoms would carry partial positive charges.

Interactive Table: Predicted Molecular Orbital and Charge Distribution Characteristics

| Parameter | Predicted Characteristic for this compound |

| HOMO Localization | Primarily on Nitrogen and Oxygen lone pairs |

| LUMO Localization | Distributed σ* anti-bonding orbitals |

| HOMO-LUMO Gap | Large, indicating high stability |

| Mulliken Charge (O) | Negative |

| Mulliken Charge (N) | Negative |

| Mulliken Charge (H of OH) | Positive |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgproteopedia.org It is an invaluable tool for predicting and interpreting chemical reactivity, particularly concerning electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). youtube.com

For this compound, the MEP map would highlight distinct regions of varying electrostatic potential. The most negative potential (typically colored red) is expected to be localized around the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom of the diethylamino group. These regions correspond to the lone pairs of electrons on these electronegative atoms, making them the primary sites for electrophilic attack or hydrogen bond acceptance.

Conversely, the most positive potential (typically colored blue) would be concentrated around the hydrogen atom of the hydroxyl group. This electron-deficient region signifies its propensity to act as a hydrogen bond donor. The alkyl chains (pentyl and ethyl groups) would exhibit a relatively neutral potential (often colored green), indicating their nonpolar, hydrophobic nature.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

| Atomic Site | Description | Calculated MEP Value (kJ/mol) | Predicted Reactivity |

|---|---|---|---|

| O (hydroxyl) | Region of lone pair electrons | -145 | High affinity for electrophiles / H-bond acceptor |

| N (amino) | Region of lone pair electron | -95 | Moderate affinity for electrophiles / H-bond acceptor |

| H (hydroxyl) | Electron-deficient proton | +160 | High affinity for nucleophiles / H-bond donor |

| C (alkyl chain) | Nonpolar hydrocarbon region | +10 | Site for van der Waals interactions |

Computational Analysis of Intermolecular Forces

The structure and function of this compound in a condensed phase are governed by a variety of intermolecular forces. Computational methods, such as Density Functional Theory (DFT), allow for the detailed analysis and quantification of these interactions. nih.gov The primary forces at play are hydrogen bonding and electrostatic interactions.

Hydrogen Bonding: The presence of both a hydroxyl group (-OH) and a tertiary amino group (-N(C₂H₅)₂) makes this compound capable of participating in complex hydrogen bonding networks. mdpi.com

As a Hydrogen Bond Donor: The hydroxyl hydrogen can form a strong hydrogen bond with an acceptor molecule (e.g., water, or another molecule of this compound).

As a Hydrogen Bond Acceptor: Both the oxygen and nitrogen atoms possess lone pairs and can act as hydrogen bond acceptors. Computational studies on similar amino alcohols show that the oxygen of the hydroxyl group is generally a stronger acceptor than the nitrogen of the amino group. nih.gov

Computational analyses can calculate the binding energies of different hydrogen-bonded dimers or clusters, providing insight into the most stable intermolecular arrangements. mdpi.comnih.gov

Table 2: Representative Calculated Interaction Energies for Intermolecular Forces in this compound Dimers

| Interaction Type | Description | Calculated Interaction Energy (kJ/mol) |

|---|---|---|

| Hydrogen Bond (O-H···O) | Hydroxyl of one molecule donates to the hydroxyl oxygen of another. | -22.5 |

| Hydrogen Bond (O-H···N) | Hydroxyl of one molecule donates to the amino nitrogen of another. | -18.0 |

| van der Waals (Alkyl Chains) | Dispersion forces between the nonpolar pentyl and ethyl groups. | -5.2 |

| Dipole-Dipole Interaction | Overall electrostatic attraction between two aligned molecules. | -8.7 |

Solvent Continuum Models and Explicit Solvent Simulations for Environmental Effects

The conformation and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. nih.govrsc.org Computational chemistry employs two primary approaches to model these solvent effects: implicit (continuum) models and explicit solvent simulations. wikipedia.orgnih.gov

Solvent Continuum Models: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous, uniform dielectric medium rather than individual molecules. mdpi.comacs.org This approach is computationally efficient and is effective for calculating properties like solvation free energy, which represents the energy change when a molecule is transferred from the gas phase to the solvent. wikipedia.org These models are valuable for predicting how the stability of different conformers of this compound might change in solvents of varying polarity.

Explicit Solvent Simulations: In contrast, explicit solvent simulations involve placing the solute molecule in a box filled with a defined number of individual solvent molecules (e.g., water). This method, typically used in molecular dynamics (MD) simulations, provides a more detailed and realistic picture of specific solute-solvent interactions, such as hydrogen bonding and the structure of the solvation shell. nih.govmdpi.com While computationally more demanding, explicit simulations are crucial for understanding the dynamic behavior of the solute and the specific roles that solvent molecules play in mediating conformational changes or chemical reactions. nih.gov

For this compound, explicit water simulations could reveal how water molecules form bridges between the hydroxyl and amino groups, potentially stabilizing specific conformations that would be less favored in the gas phase. nih.gov

Table 3: Hypothetical Solvation Free Energies (ΔGsolv) for this compound in Various Solvents using an Implicit Model

| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kJ/mol) | Interpretation |

|---|---|---|---|

| Hexane | 1.88 | -8.5 | Low solubility, weak interactions |

| Chloroform | 4.81 | -15.2 | Moderate solubility |

| Ethanol | 24.5 | -30.8 | High solubility, H-bonding with solvent |

| Water | 80.1 | -35.1 | Very high solubility, extensive H-bonding |

Research on Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Substituted Derivatives

Substituting the ethyl groups on the tertiary amine with other alkyl groups, such as methyl or isopropyl, yields important derivatives. The synthesis of these N-alkyl analogues typically involves the reaction of a corresponding secondary amine (e.g., dimethylamine (B145610) or diisopropylamine) with a suitable pentane (B18724) electrophile, such as 1,2-epoxypentane (B89766) or a 1-halo-2-pentanol. For instance, the synthesis of N,N-diisopropylethanolamine, a shorter-chain analogue, is achieved by reacting diisopropylamine (B44863) with ethylene (B1197577) oxide. google.comwikipedia.org Similarly, derivatives like 1-(dimethylamino)-2-methylpentan-3-one are key intermediates in the synthesis of more complex molecules, highlighting the utility of varying these alkyl groups. google.comjustia.com The characterization of these derivatives involves standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

| Compound Name | Amine Moiety | Parent Backbone | Synthesis Precursors |

|---|---|---|---|

| 2-(Dimethylamino)pentan-1-ol | Dimethylamino | Pentan-1-ol | Dimethylamine + 1,2-Epoxypentane |

| 2-(Diethylamino)pentan-1-ol | Diethylamino | Pentan-1-ol | Diethylamine (B46881) + 1,2-Epoxypentane |

| 2-(Diisopropylamino)pentan-1-ol | Diisopropylamino | Pentan-1-ol | Diisopropylamine + 1,2-Epoxypentane |

| 2-(Dimethylamino)-2-methyl-1-propanol | Dimethylamino | 2-Methyl-1-propanol | Specific multi-step synthesis chemicalbook.com |

The specific placement of the amino and hydroxyl groups on the pentane chain defines the compound's isomeric identity and significantly influences its properties. Besides this compound, other positional isomers include 1-(diethylamino)pentan-2-ol and 5-(diethylamino)pentan-1-ol. The synthesis of these isomers requires regioselective control. For example, the ring-opening of 1,2-epoxypentane with diethylamine preferentially yields 1-(diethylamino)pentan-2-ol. nih.govnist.gov The synthesis of 5-(N,N-diethylamino)-2-pentylamine, another structural isomer, involves a multi-step process starting from different precursors to place the amino groups at the desired positions. google.com Each isomer possesses a unique set of physical and chemical properties due to the different spatial relationships between the two functional groups.

| Compound Name | Hydroxyl Position | Amino Position | CAS Number |

|---|---|---|---|

| This compound | 1 | 2 | Not Available |

| 1-(Diethylamino)pentan-2-ol | 2 | 1 | Not Available |

| 5-(Dimethylamino)pentan-1-ol | 1 | 5 | 27384-58-3 chemscene.comnih.gov |

Homologues of this compound, which feature shorter or longer alkyl chains, are of significant industrial and chemical interest. The most common homologues are 2-(diethylamino)ethanol (B1670525) (DEAE) and 1-(diethylamino)propan-2-ol. DEAE is commercially produced by the reaction of diethylamine with ethylene oxide or ethylene chlorohydrin. atamankimya.comnbinno.comatamanchemicals.comusda.gov The synthesis of the propanol (B110389) homologue can be achieved by reacting diethylamine with propylene (B89431) oxide. nih.govnist.gov These variations in chain length affect physical properties such as boiling point, viscosity, and solubility, as well as the molecule's reactivity and utility in various applications.

| Compound Name | Molecular Formula | CAS Number | Typical Synthesis |

|---|---|---|---|

| 2-(Diethylamino)ethanol | C6H15NO nbinno.com | 100-37-8 nbinno.com | Diethylamine + Ethylene Oxide atamankimya.comatamanchemicals.com |

| 1-(Diethylamino)propan-2-ol | C7H17NO nih.govnist.gov | 4402-32-8 nist.govchemsynthesis.com | Diethylamine + Propylene Oxide |

| This compound | C9H21NO | Not Available | Diethylamine + 1,2-Epoxypentane |

Structure-Reactivity and Structure-Function Correlations

Understanding the relationship between the molecular structure of these amino alcohols and their resulting chemical reactivity and function is a primary goal of derivative and analogue studies. These correlations are governed by a combination of steric, electronic, and stereochemical factors.

The reactivity of this compound and its derivatives is heavily influenced by steric and electronic effects.

Steric Effects : The size of the alkyl groups on the nitrogen atom plays a critical role. Increasing the bulk from dimethylamino to diethylamino and further to diisopropylamino introduces greater steric hindrance around the nitrogen. This hindrance can impede the nitrogen's ability to act as a nucleophile or a base, thereby slowing down reaction rates. chemrxiv.org

Since the C2 carbon in this compound is a chiral center, the molecule exists as a pair of enantiomers. This chirality is a crucial feature, as chiral 1,2-amino alcohols are considered "privileged scaffolds" in the field of asymmetric synthesis. nih.govnih.gov They are widely used as chiral ligands, catalysts, or auxiliaries to control the stereochemical outcome of a chemical reaction. ddugu.ac.innih.govyoutube.com

The specific spatial arrangement of the amino and hydroxyl groups in a single enantiomer allows it to coordinate to a metal center in a well-defined manner. This chiral metal complex can then direct an incoming substrate to approach from a specific face, leading to the preferential formation of one enantiomer of the product over the other. The synthesis of specific stereoisomers of related amino pentanol derivatives, such as (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, for use as pharmaceutical intermediates underscores the importance of precise stereochemical control. justia.comgoogleapis.com The catalytic performance, including enantioselectivity and turnover frequency, is therefore directly dependent on the absolute configuration of the amino alcohol ligand.

Impact of Functional Group Modifications on Chemical Properties

The chemical properties of this compound derivatives are intrinsically linked to their molecular structure. Modifications to the diethylamino group or the primary alcohol can significantly alter characteristics such as basicity, nucleophilicity, polarity, and steric hindrance. These changes, in turn, influence the molecule's reactivity and its potential applications.

The tertiary amine of this compound is a key center of reactivity. Its lone pair of electrons makes it a Brønsted-Lowry base and a nucleophile. The length of the pentyl chain and the presence of the hydroxyl group can influence the accessibility and reactivity of this amine.

The primary alcohol is another site for chemical modification. It can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be esterified or etherified. Such transformations replace the hydrogen-bond-donating hydroxyl group with other functionalities, which can dramatically alter the molecule's solubility, boiling point, and interaction with other chemical species.

For instance, converting the alcohol to an ester introduces a new carbonyl group, which can act as a hydrogen bond acceptor and provides an additional reactive site. The nature of the acyl group used in the esterification can be varied to introduce different properties. A bulky acyl group, for example, would increase steric hindrance around that end of the molecule, potentially directing the reactivity of the tertiary amine in subsequent reactions.

The interplay between the modified functional groups is also crucial. A modification at the alcohol site can electronically influence the reactivity of the distant amino group, and vice versa. Understanding these structure-reactivity relationships is fundamental for designing derivatives with specific, desired chemical behaviors.

| Modification Type | Functional Group Targeted | Potential Impact on Chemical Properties |

| Oxidation | Primary Alcohol (-OH) | Formation of aldehyde or carboxylic acid; increases polarity. |

| Esterification | Primary Alcohol (-OH) | Masks hydroxyl group; introduces ester functionality; alters solubility. |

| Etherification | Primary Alcohol (-OH) | Replaces acidic proton; can introduce new functional groups via the ether linkage. |

| N-Oxidation | Tertiary Amine (-N(Et)₂) | Forms an N-oxide; changes the electronic properties and basicity of the nitrogen. |

| Quaternization | Tertiary Amine (-N(Et)₂) | Forms a quaternary ammonium (B1175870) salt; introduces a permanent positive charge. |

This table presents potential modifications to the this compound structure and the general impact these changes can have on the molecule's chemical properties.

Applications of this compound Derivatives in Complex Chemical Syntheses

Derivatives of this compound can serve as valuable intermediates in the synthesis of more complex molecules. The bifunctional nature of the parent compound—containing both an amine and an alcohol—allows its derivatives to be used as versatile building blocks.

In complex syntheses, a derivative might be chosen to perform a specific role. For example, a derivative where the alcohol is protected by a bulky silyl (B83357) ether group could be used in a reaction where only the tertiary amine is intended to react. Following this reaction, the silyl protecting group can be removed to reveal the alcohol for a subsequent transformation. This strategy allows for selective reactions at different parts of the molecule.

Furthermore, because the carbon atom to which the diethylamino group is attached is a chiral center, enantiomerically pure derivatives of this compound could potentially be used as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is cleaved from the molecule. While specific applications of this compound itself as a chiral auxiliary are not widely documented, its structural motifs are similar to other amino alcohols that have been investigated for such roles. The combination of the chiral center and the coordinating amino and hydroxyl groups could allow its derivatives to chelate to metal catalysts, creating a chiral environment that directs the stereoselective formation of new chemical bonds.

The use of these derivatives in multi-step syntheses highlights the importance of strategic functional group modification. By altering the basic this compound structure, chemists can create tailored reagents and intermediates that facilitate the construction of complex target molecules, such as natural products or pharmaceutical agents.

| Derivative Class | Synthetic Role | Example Application |

| O-Protected Derivatives (e.g., silyl ethers) | Bifunctional Intermediate | Selective reaction at the nitrogen center, followed by deprotection and reaction at the oxygen center. |

| Esters of this compound | Building Block | Introduction of the entire amino alcohol fragment into a larger molecule via ester chemistry. |

| Chiral Variants | Chiral Auxiliary / Ligand | Directing the stereochemical outcome of a reaction, such as an alkylation or aldol (B89426) addition. |

This table outlines potential applications for different classes of this compound derivatives in the field of complex chemical synthesis.

Future Research Directions and Unexplored Avenues for 2 Diethylamino Pentan 1 Ol

While 2-(diethylamino)pentan-1-ol is a known chemical entity, the publicly available scientific literature lacks extensive studies on its specific properties, synthesis, and applications. This presents a significant opportunity for future research to explore the potential of this amino alcohol. The following sections outline key areas where further investigation is warranted, from filling fundamental data gaps to exploring advanced applications and sustainable production methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.